2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
Description
2-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid (C₁₆H₁₃NO₄, MW: 283.29, CAS: 298682-50-5) is a bicyclic amide derivative featuring a benzoic acid moiety fused to a methanoisoindole dione core . This compound is characterized by its rigid, cage-like structure, which arises from the bicyclic 4,7-methanoisoindole system.
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-4,8-9,12-13H,5-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFMEKCHBQAPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331219 | |
| Record name | 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802018 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353524-19-3 | |
| Record name | 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core structure.
Oxidation: The bicyclic intermediate is then subjected to oxidation reactions to introduce the dioxo groups.
Benzoic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Studies have shown that derivatives of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid exhibit:
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Research indicates that certain derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Materials Science
In materials science, the compound's unique properties have led to its exploration in:
- Polymer Chemistry : As a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
- Nanotechnology : Its incorporation into nanomaterials has shown promise in drug delivery systems, where it can facilitate the targeted release of therapeutic agents.
Environmental Studies
The environmental impact of chemical compounds is an essential area of study. This compound has been evaluated for:
- Biodegradability : Research is ongoing to assess how this compound breaks down in various environmental conditions, which is crucial for understanding its ecological footprint.
Case Study 1: Anti-inflammatory Research
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various derivatives of the compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for further development as an anti-inflammatory agent.
Case Study 2: Polymer Development
In a project focused on developing high-performance materials, researchers utilized this compound as a monomer in synthesizing a new class of thermosetting resins. The resulting materials exhibited superior thermal stability compared to traditional resins.
Case Study 3: Environmental Impact Assessment
A comprehensive study assessed the biodegradability of the compound in aquatic environments. The findings revealed that under specific conditions, the compound degrades into less harmful byproducts, highlighting its potential for safer environmental profiles.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal applications where it might inhibit or activate specific proteins.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Antimicrobial Activity
- VP-4540, VP-4543, VP-4520: Tested at 32 μg/mL against S. aureus, E. coli, P. aeruginosa, and fungi.
- Brominated Analogs: No direct activity data, but bromine’s electronegativity may enhance interactions with bacterial enzymes .
Wnt Inhibition and Cardiomyocyte Generation
- Compounds 24–28 : Derivatives with acetyl, hydroxy, or ethoxy substituents showed variable activity in Wnt pathway modulation, critical for stem cell differentiation. For example, Compound 25 (hydroxyphenyl) exhibited 43% yield and 99% purity, suggesting stability under biological conditions .
Hydrogen Bonding and Crystallization
The parent compound’s dual carbonyl groups facilitate extensive hydrogen-bonding networks, as predicted by graph set analysis .
Q & A
Basic: What synthetic routes are established for preparing 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, and how are intermediates characterized?
Answer:
The compound can be synthesized via condensation reactions involving phthalimide derivatives and benzoic acid precursors. A common approach involves activating the benzoic acid moiety (e.g., via benzoyl chloride intermediates) for nucleophilic attack by the dioxoisoindoline group . Intermediates are typically characterized using:
- Elemental analysis (C.H.N.) to confirm molecular composition (e.g., deviations <0.4% for C, H, N) .
- UV-Vis spectroscopy to track electronic transitions (e.g., λmax ~300–400 nm for conjugated systems) .
- <sup>1</sup>H/<sup>13</sup>C NMR to resolve steric and electronic environments of the fused bicyclic structure.
Basic: Which spectroscopic and analytical techniques are most effective for structural confirmation?
Answer:
- NMR Spectroscopy : Key for resolving the methanoisoindole bridgehead protons (δ 4.5–5.5 ppm) and aromatic benzoic acid signals (δ 7.0–8.5 ppm).
- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm<sup>-1</sup>) and carboxylic acid O-H (broad ~2500–3000 cm<sup>-1</sup>) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> with <5 ppm error).
- X-ray Crystallography : Resolves steric strain in the octahydro-methanoisoindole core, though crystallization may require ethanol/water mixtures .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalysis : Lewis acids (e.g., ZnCl2) or DMAP can accelerate acylation steps .
- Temperature Control : Reflux (100–110°C) ensures complete activation of benzoyl chloride intermediates, while avoiding decomposition .
- Workup : Neutralization of acidic byproducts (e.g., HCl) during coupling improves purity. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Advanced: How do computational methods aid in predicting reactivity or stability?
Answer:
- DFT Calculations : Model the electron-deficient nature of the dioxoisoindole moiety, predicting regioselectivity in nucleophilic reactions (e.g., at the benzoic acid carbonyl) .
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization, identifying ethanol as optimal for reducing lattice defects .
- H-bonding Analysis : Predicts dimerization via carboxylic acid O-H⋯O=C interactions (supported by IR data) .
Advanced: How can researchers resolve contradictions in reported spectral or analytical data?
Answer:
- Cross-Validation : Compare NMR shifts with structurally related phthalimides (e.g., 2-[(1,3-dioxo-isoindolyl)methyl]benzoyl chloride, δ 7.8–8.1 ppm for aromatic protons) .
- Batch Analysis : Replicate synthesis under controlled conditions to isolate batch-specific impurities (e.g., residual acetic anhydride in crude products) .
- Collaborative Studies : Use round-robin testing across labs to standardize analytical protocols (e.g., UV-Vis baseline correction methods) .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Answer:
- Challenge : The fused bicyclic system introduces steric hindrance, limiting crystal packing efficiency.
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., EtOH/H2O) to modulate solubility .
- Seeding : Introduce microcrystals from slow evaporation to nucleate growth.
- Temperature Gradients : Gradual cooling (1°C/min) reduces amorphous phase formation.
Basic: What safety precautions are critical during synthesis?
Answer:
- Handling Benzoyl Chlorides : Use anhydrous conditions and PPE (gloves, goggles) to prevent hydrolysis to corrosive HCl .
- Waste Disposal : Quench reactive intermediates (e.g., acetic anhydride) with ice-cold sodium bicarbonate before disposal .
- Ventilation : Maintain fume hoods during reflux to avoid inhalation of volatile byproducts (e.g., acetic acid) .
Advanced: How does the dioxoisoindole moiety influence biological or material applications?
Answer:
- Drug Design : The rigid bicyclic core mimics peptide turn structures, enabling protease inhibition studies .
- Materials Science : Conjugated π-systems in the benzoic acid-dioxoisoindole scaffold show potential as organic semiconductors (bandgap ~3.2 eV via UV-Vis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
